molecular formula C20H22N4 B1246522 Syuiq-5 CAS No. 188630-47-9

Syuiq-5

Cat. No.: B1246522
CAS No.: 188630-47-9
M. Wt: 318.4 g/mol
InChI Key: CTDCVGDSVHUYMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Syuiq-5 is synthesized through a series of chemical reactions involving Cryptolepine as the starting materialSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. The process includes purification steps such as recrystallization and chromatography to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Syuiq-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities .

Scientific Research Applications

Syuiq-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on DNA structure.

    Biology: Investigated for its ability to induce autophagy and telomere DNA damage in cancer cells.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce cell death in cancer cells.

Mechanism of Action

Syuiq-5 exerts its effects by stabilizing G-quadruplex structures in telomeric DNA. This stabilization leads to the delocalization of TRF2 from telomeres, triggering telomere DNA damage and inducing autophagy. The compound also inhibits the c-myc gene promoter activity, leading to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its potent ability to induce telomere DNA damage and autophagy in cancer cells. Its specific interaction with G-quadruplex structures and the subsequent biological effects make it a promising compound in cancer research .

Properties

IUPAC Name

N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDCVGDSVHUYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441888
Record name N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188630-47-9
Record name N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYUIQ-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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